molecular formula C21H26ClN3O4 B3832566 1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

Cat. No.: B3832566
M. Wt: 419.9 g/mol
InChI Key: AVFBKRFFJCRXOP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a trimethylcyclohexyl moiety.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrimidine precursor under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione include other pyrimidine derivatives such as:

    5-Fluorouracil: A widely used chemotherapeutic agent.

    Cytosine: A nucleobase found in DNA and RNA.

    Thymine: Another nucleobase found in DNA.

Compared to these compounds, this compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-(4-chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4/c1-20(2)8-15(26)9-21(3,11-20)12-23-10-16-17(27)24-19(29)25(18(16)28)14-6-4-13(22)5-7-14/h4-7,10,15,26,28H,8-9,11-12H2,1-3H3,(H,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFBKRFFJCRXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CN=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 2
1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 3
1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 4
1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 5
1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 6
1-(4-Chlorophenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

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